molecular formula C22H21F3N6O2 B606531 CC-90003 CAS No. 1621999-82-3

CC-90003

货号 B606531
CAS 编号: 1621999-82-3
分子量: 458.4452
InChI 键: ILUKRINUNLAVMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CC-90003 is a potent extracellular signal-regulated kinases (ERK1/2) inhibitor . It inhibits ERK activity and prevents the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation, and survival .


Molecular Structure Analysis

The molecular formula of this compound is C22H21F3N6O2 . Its molecular weight is 458.44 . The chemical name is N-(2-((2-((2-methoxy-5-methylpyridin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-5-methylphenyl)acrylamide .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that this compound inhibits the kinase activities of ERK1 and ERK2 . This inhibition prevents the activation of ERK-mediated signal transduction pathways, resulting in the inhibition of ERK-dependent tumor cell proliferation and survival .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO to >100 mM . The compound is shipped at 4°C and should be stored at -20°C .

科学研究应用

  1. 治疗具有BRAF或RAS突变的肿瘤

    CC-90003是ERK 1/2的不可逆抑制剂,在KRAS和BRAF突变的肿瘤模型中表现出强大的抗增殖活性。一项Ia期研究显示,this compound被用于患有RAS或BRAF突变肿瘤的患者,观察其安全性和有效性。最常见的不良事件大多为1级或2级,表明其有利的安全性 (Mita et al., 2017)

  2. 在化疗诱导的周围神经病变(CIPN)中的作用

    研究表明,在临床试验中观察到了this compound引起的周围神经病变和神经毒性,这导致了其在肿瘤治疗中的开发被中止。这项研究突出了将临床前研究结果转化为人体模型的挑战,特别是在预测CIPN方面 (Belair et al., 2021)

  3. 在KRAS突变癌症模型中的疗效

    作为共价ERK1/2抑制剂,this compound在KRAS突变肿瘤的临床模型中表现出有效性。该研究还探讨了this compound与紫杉醇的联合应用,在肺癌PDX模型中导致完全肿瘤消退并防止肿瘤再生长。这表明了针对KRAS突变癌症的潜在治疗策略 (Aronchik et al., 2018)

  4. 作用机制探索

    一项研究调查了相关化合物CC-90009在AML中的作用机制,突出了CC-90009介导的复杂信号网络和途径。这项研究提供了关于类似化合物(如this compound)如何发挥其抗癌活性及其潜在临床效用的机制洞见 (Surka et al., 2020)

作用机制

Target of Action

CC-90003, also known as a covalent ERK1/2 inhibitor, primarily targets the extracellular signal-regulated kinases (ERK1/2) . ERK1/2 are critical signaling nodes, particularly in tumors driven by activation of the MAPK pathway .

Mode of Action

This compound inhibits ERK activity, preventing the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The covalent binding of this compound to its target allows for specific, potent, and durable inhibition of ERK .

Biochemical Pathways

The MAPK signal transduction cascade, consisting of RAS/RAF/MEK/ERK, is activated in a variety of cancers . This compound, by inhibiting ERK1/2, disrupts this pathway, leading to the inhibition of tumor cell proliferation and survival .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has been shown to be active in preclinical models of KRAS-mutant tumors . Its use resulted in full tumor regression and prevented tumor regrowth after cessation of treatment in a patient-derived xenograft (PDX) model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. It’s important to note that the effectiveness of this compound has been demonstrated in preclinical models, suggesting that it can function effectively in the complex biological environment of a living organism .

安全和危害

CC-90003 was studied in a first-in-man, open-label study in subjects with locally-advanced or widespread cancers to determine if it can be adequately tolerated with minimal side effects . Subjects may continue this compound until progression of their underlying malignancy, the occurrence of intolerable toxicity, or physician/subject decision to discontinue this compound .

未来方向

CC-90003 has shown preclinical efficacy in models of KRAS-mutant tumors, which present a therapeutic challenge for currently available therapies . A unique occupancy assay was used to understand the mechanism of resistance in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer . Finally, the combination of this compound with docetaxel achieved full tumor regression and prevented tumor regrowth after cessation of treatment in a PDX model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .

属性

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。